molecular formula C14H23N3O5S B7093295 methyl 5-(2-cycloheptyloxyethylsulfamoyl)-1H-pyrazole-3-carboxylate

methyl 5-(2-cycloheptyloxyethylsulfamoyl)-1H-pyrazole-3-carboxylate

Cat. No.: B7093295
M. Wt: 345.42 g/mol
InChI Key: IWJQBKSSMHZAEI-UHFFFAOYSA-N
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Description

Methyl 5-(2-cycloheptyloxyethylsulfamoyl)-1H-pyrazole-3-carboxylate is a complex organic compound featuring a pyrazole ring substituted with a carboxylate group, a sulfamoyl group, and a cycloheptyloxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-cycloheptyloxyethylsulfamoyl)-1H-pyrazole-3-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification, often using methanol and a suitable acid catalyst.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is added via sulfonation, using reagents like chlorosulfonic acid or sulfur trioxide.

    Cycloheptyloxyethyl Substitution: The final step involves the substitution of the sulfamoyl group with a cycloheptyloxyethyl group, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-cycloheptyloxyethylsulfamoyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the sulfamoyl group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Methyl 5-(2-cycloheptyloxyethylsulfamoyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition due to its sulfamoyl group.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases where sulfamoyl-containing compounds have shown efficacy.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-(2-cycloheptyloxyethylsulfamoyl)-1H-pyrazole-3-carboxylate involves its interaction with biological targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can affect various molecular pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-cycloheptyloxyethylsulfamoyl)-1H-pyrazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 5-(2-cycloheptyloxyethylsulfamoyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-(2-cycloheptyloxyethylsulfamoyl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cycloheptyloxyethyl group adds steric bulk, potentially affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 5-(2-cycloheptyloxyethylsulfamoyl)-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5S/c1-21-14(18)12-10-13(17-16-12)23(19,20)15-8-9-22-11-6-4-2-3-5-7-11/h10-11,15H,2-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJQBKSSMHZAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)S(=O)(=O)NCCOC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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